molecular formula C13H12F4N2S B12243157 4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12243157
M. Wt: 304.31 g/mol
InChI Key: FNTYALUXWDGCGN-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorine atom at the 4th position of the benzothiazole ring and a trifluoromethyl-substituted piperidine moiety at the 2nd position. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-fluorobenzaldehyde, under acidic conditions.

    Introduction of the Piperidine Moiety: The trifluoromethyl-substituted piperidine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzothiazole with 4-(trifluoromethyl)piperidine in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom or other substituents with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and fluorine atom but differs in the core structure.

    4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and an amino group, with a pyridine core instead of benzothiazole.

    4-(2-Fluoro-4-methoxy-5-(3-(1-methylcyclobutyl)pyridin-2-yl)phenyl)piperidine: Similar piperidine moiety but different core structure and additional substituents.

Uniqueness

4-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a trifluoromethyl-substituted piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F4N2S

Molecular Weight

304.31 g/mol

IUPAC Name

4-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C13H12F4N2S/c14-9-2-1-3-10-11(9)18-12(20-10)19-6-4-8(5-7-19)13(15,16)17/h1-3,8H,4-7H2

InChI Key

FNTYALUXWDGCGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=C(C=CC=C3S2)F

Origin of Product

United States

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